Phenyl salicylate

概要

説明

準備方法

合成経路と反応条件: サリチル酸フェニルは、サリチル酸とフェノールを塩化ホスホリル存在下で加熱することで合成されます . この反応は、次のように表すことができます。

2HOC6H4CO2H→C6H5O2C6H4OH+CO2+H2O

工業的製造方法: 工業的な環境では、サリチル酸フェニルは、無水エーテル、サリチル酸、フェノール、4-ジメチルアミノピリジン、およびジシクロヘキシルカルボジイミドを混合し、超音波作用下で攪拌して白色固体を生成することで調製することができます。その後、混合物をベーキングランプで焼成し、石油エーテルに浸漬し、濾過して沈殿物を除去します。 石油エーテル層を洗浄し、乾燥させて蒸留すると、イザベル色の固体が得られ、これをエタノールで再結晶化してサリチル酸フェニルを得ます .

化学反応の分析

Hydrolysis

Phenyl salicylate can undergo hydrolysis, breaking down into its constituent components.

-

Hydrolytic Metabolism: Phenyl and benzyl salicylates undergo hydrolytic metabolism, potentially forming significant amounts of salicylic acid through microsomal hydrolysis in vivo . this compound is hydrolyzed more rapidly than benzyl salicylate .

-

Mechanism of Hydrolysis: The hydrolysis of this compound in neutral and alkaline solutions involves intramolecular general-base catalysis provided by the ionized phenolic group . Borate ions can also affect the rate of hydrolysis .

Reactions with Other Compounds

This compound can react with other compounds under specific conditions:

-

Salol Reaction: this compound reacts with o-toluidine in 1,2,4-trichlorobenzene at elevated temperatures to form the corresponding amide .

-

Reaction with Methenamine: this compound interacts with methenamine, leading to the formation of a yellow degradation product. This product is insoluble in methanol, suggesting a polymerization reaction between methenamine and phenol .

Thermal Reactions

Heating this compound can induce thermal decomposition:

科学的研究の応用

Pharmaceutical Applications

Phenyl salicylate has been investigated for its potential therapeutic effects and its role as a prodrug.

- Analgesic and Antipyretic Properties : this compound is known for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is hydrolyzed in the body to release salicylic acid, which is a known active metabolite with anti-inflammatory effects .

- Antimycobacterial Activity : Studies have shown that this compound exhibits antimycobacterial activity, making it a candidate for tuberculosis treatment. Research indicates that it may enhance the efficacy of other antitubercular drugs .

- Metabolism Studies : Research on the hydrolytic metabolism of this compound suggests that it is rapidly hydrolyzed by microsomal enzymes in the liver and intestines, leading to significant amounts of salicylic acid formation . This has implications for its pharmacokinetics and potential side effects.

Cosmetic and Sunscreen Applications

This compound is utilized in cosmetic formulations primarily as a UV filter.

- UV Absorption : The compound acts as a UV absorber, effectively protecting skin from harmful ultraviolet radiation. It is often included in sunscreen formulations due to its ability to absorb UVB rays .

- Safety Assessments : Studies assessing the safety of this compound in cosmetic products have been conducted, indicating that it can be classified as a non-irritating agent at certain concentrations .

Food Industry Applications

In the food industry, this compound serves as a flavoring agent.

- Food Additive : It is used as a food additive due to its pleasant aroma and flavor profile. Regulatory bodies have approved its use within specified limits to enhance the sensory attributes of food products .

Material Science Applications

This compound has applications in material science, particularly in the study of polymorphism.

- Polymorphic Modifications : Research has identified different polymorphic forms of this compound, which can influence its physical properties such as solubility and stability. Understanding these modifications can lead to improved formulation strategies in pharmaceuticals and other applications .

Case Study 1: Antimycobacterial Activity

A study demonstrated that this compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis when used in conjunction with other antitubercular agents. The results indicated enhanced efficacy compared to controls without this compound .

Case Study 2: Photostability in Sunscreens

Research on the photostability of this compound in sunscreen formulations revealed that while it effectively absorbs UV radiation, chlorination reactions can alter its absorptive properties. This highlights the importance of evaluating stability under real-world conditions .

作用機序

プロスタグランジンは、炎症、腫れ、痛み、および発熱を引き起こす物質です . サリチル酸フェニルは、COXを阻害することでこれらの症状を軽減します。

6. 類似の化合物との比較

サリチル酸フェニルは、次のような類似の化合物と比較することができます。

サリチル酸: 両方の化合物はサリチル酸から誘導されますが、サリチル酸フェニルはエステルであり、サリチル酸はカルボン酸です.

アスピリン(アセチルサリチル酸): サリチル酸フェニルと同様に、アスピリンもサリチル酸のエステルであり、鎮痛作用と解熱作用があります.

サリチル酸メチル: サリチル酸のもう1つのエステルであり、局所的に刺激剤として使用されます.

サリチル酸フェニルは、消毒作用、鎮痛作用、および解熱作用を組み合わせた独自の性質を持つため、医療および工業の両方の用途で汎用性があります。

類似化合物との比較

Phenyl salicylate can be compared with other similar compounds, such as:

Salicylic Acid: Both compounds are derived from salicylic acid, but this compound is an ester, while salicylic acid is a carboxylic acid.

Aspirin (Acetylsalicylic Acid): Like this compound, aspirin is also an ester of salicylic acid and has analgesic and antipyretic properties.

Methyl Salicylate: Another ester of salicylic acid, used topically as a counter-irritant.

This compound is unique in its combination of antiseptic, analgesic, and antipyretic properties, making it versatile in both medical and industrial applications.

生物活性

Phenyl salicylate, also known as salol, is an organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

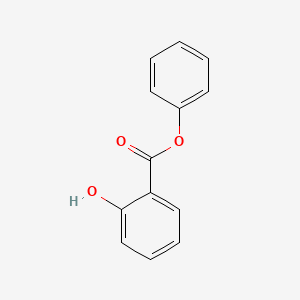

Chemical Structure and Properties

This compound is a salicylate ester formed from salicylic acid and phenol. Its chemical formula is CHO, and it has a molecular weight of 218.22 g/mol. The compound is known for its relatively low toxicity and favorable pharmacokinetic properties, making it a candidate for various medical applications.

Biological Activities

1. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Research indicates that this compound can inhibit COX-2 activity, which is crucial in the inflammatory response. In vitro studies demonstrated that this compound exhibited greater efficacy in inhibiting COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin .

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In studies involving breast cancer cell lines (MCF-7), this compound showed significant reduction in cell viability, indicating its potential as an anticancer agent. Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest at the G1/G0 and S phases, increased production of reactive oxygen species (ROS), and induction of apoptosis .

3. Acaricidal Effects

This compound has also been utilized as an acaricide, demonstrating effectiveness against various mite species. It can be applied in different formulations such as sprays or incorporated into materials like carpets to control pest populations .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of COX Enzymes : By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased ROS production and subsequent cell death.

- Stabilization of Cell Membranes : Studies have shown that this compound can enhance the stability of red blood cell membranes, reducing hemolysis under stress conditions .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have demonstrated the effectiveness of this compound in clinical settings:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .

- Inflammatory Disorders : Clinical trials evaluating the use of this compound in treating inflammatory bowel disease indicated a reduction in disease activity index and intestinal tissue damage in animal models .

特性

IUPAC Name |

phenyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBAKBUEJOMQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021957 | |

| Record name | Phenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline solid | |

| Record name | Benzoic acid, 2-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/607/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

172-173, 172.00 to 173.00 °C. @ 12.00 mm Hg | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble, 0.15 mg/mL at 25 °C, insoluble in water; soluble in 50% Heptane, moderately soluble (in ethanol) | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/607/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000817 [mmHg] | |

| Record name | Phenyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Inhibits the activity of the enzyme known as cyclooxygenase (COX) which causes the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever. For more information, refer to the drug entry [DB00945]. | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

118-55-8 | |

| Record name | Phenyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A37T47QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41-43, 43 °C | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。